2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features a thiazolidine ring, an imidazole moiety, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps. One common approach includes the condensation of a thiazolidine-2,4-dione derivative with a benzaldehyde derivative under basic conditions to form the benzylidene-thiazolidine intermediate. This intermediate is then reacted with an imidazole derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine or imidazole derivatives.
Scientific Research Applications
2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with similar thiazolidine rings, often used in diabetes treatment.
Imidazole Derivatives: Compounds with imidazole moieties, known for their broad range of biological activities.
Benzylidene Derivatives: Compounds with benzylidene groups, studied for their potential therapeutic properties
Uniqueness
2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-15(2)17-6-4-16(5-7-17)12-18-20(27)25(21(28)29-18)13-19(26)23-8-3-10-24-11-9-22-14-24/h4-7,9,11-12,14-15H,3,8,10,13H2,1-2H3,(H,23,26)/b18-12- |
InChI Key |
JBWCHOKGWIJYPQ-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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